[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid
Description
[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid (IUPAC name: N-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)glycine) is a benzodioxane derivative with the molecular formula C₁₁H₁₁NO₅ . Its structure features a 2,3-dihydrobenzo[1,4]dioxine moiety linked via a carbonyl-amino group to a glycine residue.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-10(14)5-12-11(15)9-6-16-7-3-1-2-4-8(7)17-9/h1-4,9H,5-6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAQMQWZVQTOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid, also known by its CAS number 510766-82-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : [(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetic acid
- Molecular Formula : C11H11NO5
- Molecular Weight : 237.21 g/mol
- CAS Number : 510766-82-2
Synthesis and Derivatives
The synthesis of this compound can be accomplished through various methods involving the functionalization of dioxine derivatives. Notably, research has indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxine can be synthesized via palladium-catalyzed reactions which enhance their biological activity.
Research indicates that compounds derived from 2,3-dihydrobenzo[1,4]dioxine exhibit significant interactions with various biological targets. The compound functions primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. In vitro studies have reported IC50 values for related compounds in the micromolar range, indicating moderate inhibitory activity.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Lead Compound (4) | 5.8 | PARP1 Inhibition |
| Optimized Analog (49) | 0.082 | Potent PARP1 Inhibition |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in:
- Cancer Therapy : Due to its role in inhibiting DNA repair mechanisms, it may enhance the efficacy of chemotherapeutic agents.
- Neurological Disorders : As a potential alpha2C adrenergic receptor antagonist, it could be beneficial in treating peripheral and central nervous system diseases.
Study on PARP Inhibition
A notable study evaluated various derivatives of 2,3-dihydrobenzo[1,4]dioxine for their ability to inhibit PARP1. The lead compound exhibited an IC50 value of 5.8 μM and was selected for further optimization due to its promising activity against cancer cell lines.
Research on Alpha Adrenergic Receptors
Another significant investigation focused on the interaction of dioxine derivatives with alpha adrenergic receptors. The findings suggested that these compounds could modulate receptor activity effectively, presenting a pathway for therapeutic interventions in cardiovascular and neurological conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Alpha-2 Adrenergic Receptor Antagonism :
- Research has indicated that derivatives of this compound can act as selective antagonists for the alpha-2C adrenergic receptor. Such antagonists are significant in the treatment of various central nervous system disorders, including depression and anxiety. A study demonstrated that specific structural modifications could enhance binding affinity and selectivity towards this receptor subtype, indicating potential therapeutic applications in CNS-targeted drugs .
-
Enzyme Inhibition :
- The compound has been investigated for its enzyme inhibitory potential. For instance, sulfonamide derivatives containing the benzodioxane moiety exhibited promising results as inhibitors of certain enzymes, which could be relevant for developing treatments for diseases where these enzymes are implicated . The synthesis of these derivatives involves careful manipulation of the compound's structure to optimize efficacy.
Case Study 1: CNS-Penetrant Antagonists
A study focused on the discovery of a CNS-penetrant alpha(2C) adrenergic receptor antagonist derived from [(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid. The findings emphasized the importance of structural features that contribute to the compound's ability to penetrate the blood-brain barrier and selectively bind to the target receptor. This research provides a foundation for further exploration into similar compounds for therapeutic use .
Case Study 2: Inhibitory Potential in Drug Development
Another investigation into sulfonamide derivatives containing the benzodioxane structure showed significant enzyme inhibition activity. This research highlighted how modifications to the this compound framework could lead to novel compounds with enhanced biological activity. The study concluded that further exploration could yield new therapeutic agents targeting specific enzymes related to metabolic disorders .
Summary of Findings
The applications of this compound are primarily centered around its role in medicinal chemistry as a potential drug candidate targeting CNS disorders and enzyme inhibition pathways. The ongoing research into its derivatives suggests a promising avenue for developing new therapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone Derivatives (9l, 9m, 9n)
Structural Features :
Benzodioxane-Acetic Acid Derivatives
[(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS 17253-11-1)
- Structure : Direct attachment of acetic acid to the benzodioxane ring (C₁₀H₁₀O₄) .
- Properties: Higher lipophilicity (logP ≈ 1.5) compared to the target compound due to the absence of the polar carbonyl-amino group .
[(2,3-Dihydro-benzo[1,4]dioxin-6-ylsulfanyl)-acetic acid (sc-343371)
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid (CAS 10288-82-1)
Protein-Targeting Analogs
ABA (2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide)
Structural and Functional Analysis Table
Key Research Findings
- Substituent Impact : Bulky groups (e.g., 2,3-dihydrobenzo[1,4]dioxin-6-yl) enhance kinase selectivity (e.g., 9n vs. 9l) .
- Linkage Effects : Amide bonds (target compound) improve solubility over ether or direct attachments but may reduce metabolic stability .
- Docking Performance : Neutral acetamides (ABA) show stronger protein binding than carboxylic acid derivatives, suggesting a trade-off between solubility and target affinity .
Preparation Methods
Structural and Physicochemical Properties
The compound’s IUPAC name is [(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetic acid, with a molecular formula of $$ \text{C}{11}\text{H}{11}\text{NO}_5 $$ and a molecular weight of 237.21 g/mol. Its structure features a benzodioxane ring fused to a carbonyl-linked glycine moiety. Key physicochemical characteristics include:
- Purity : 95% (industrial-grade synthesis)
- Physical Form : Crystalline solid
- Solubility : Moderate in polar aprotic solvents (e.g., dimethylacetamide) and low in water.
The InChIKey KYAQMQWZVQTOSR-UHFFFAOYSA-N confirms stereochemical specificity, while the SMILES C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)O delineates connectivity.
Synthetic Methodologies
Acid Chloride-Mediated Amidation
Reaction Mechanism
This two-step approach involves:
- Activation of 2,3-Dihydro-benzodioxine-2-carboxylic Acid :
The carboxylic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous conditions.
$$
\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}
$$
Optimal conditions include a 2:1 molar ratio of $$ \text{SOCl}2 $$ to acid, refluxing at 70°C for 4–6 hours.
- Amidation with Glycine :
The acid chloride reacts with glycine in a basic aqueous medium (pH 10–11) to form the target amide.
$$
\text{R-COCl} + \text{H}2\text{N-CH}2\text{COOH} \rightarrow \text{R-CONH-CH}_2\text{COOH} + \text{HCl}
$$
Yields reach 65–75% after recrystallization from ethanol.
Optimization Challenges
Ester Aminolysis in Xylene
Single-Pot Synthesis
Ethyl 2,3-dihydro-benzodioxine-2-carboxylate reacts directly with glycine in refluxing xylene (150°C), eliminating ethanol via distillation:
$$
\text{R-COOEt} + \text{H}2\text{N-CH}2\text{COOH} \rightarrow \text{R-CONH-CH}_2\text{COOH} + \text{EtOH}
$$
Advantages :
- Eliminates acid chloride handling.
- Achieves 80–85% yield with high purity (>95%) after ethanol recrystallization.
Limitations :
Coupling Agent-Assisted Synthesis
Carbodiimide-Based Activation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane:
$$
\text{R-COOH} + \text{H}2\text{N-CH}2\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{R-CONH-CH}_2\text{COOH}
$$
Conditions :
Applications : Preferred for small-scale laboratory synthesis due to milder conditions.
Comparative Analysis of Methods
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>98% in most studies) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry. For example, the benzodioxine ring protons resonate at δ 4.3–4.5 ppm (multiplet), while the acetic acid moiety appears as a singlet at δ 3.8–4.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ = 238.21 for C₁₁H₁₁NO₅) validates molecular weight .
What advanced strategies are employed to modify the benzodioxine core to enhance bioactivity?
Q. Advanced Research Focus
- Enantiomeric synthesis : Chiral resolution of 1,4-benzodioxane-2-carboxylic acid precursors (R/S isomers) via chiral HPLC or enzymatic catalysis improves target specificity .
- Piperazine derivatization : Introducing piperazine-1-carbothioamide groups enhances anti-inflammatory activity by targeting phospholipase A₂ (PLA₂), as shown in molecular docking studies .
- Functional group substitution : Replacing the acetic acid moiety with acrylaldehyde derivatives (e.g., nocomtal analogs) increases interaction with lignin biosynthesis enzymes in plant models .
How do researchers address discrepancies in reported purity levels across studies?
Data Contradiction Analysis
Discrepancies in purity (e.g., 97% vs. 98%) arise from:
- Analytical method variance : Differences in HPLC column packing (C8 vs. C18) or mobile phase composition (acetonitrile/water ratios) .
- Sample handling : Hygroscopic acetic acid derivatives may absorb moisture, reducing apparent purity. Storage under anhydrous conditions (room temperature, desiccator) is critical .
- Validation protocols : Independent third-party assays (e.g., NMR quantitation) resolve conflicts by cross-verifying in-house data .
What mechanistic insights explain the compound’s role in enzyme inhibition?
Q. Advanced Research Focus
- PI3K inhibition : Structural analogs (e.g., 2,3-dihydro-benzo[1,4]oxazine derivatives) bind to the ATP-binding pocket of phosphoinositide-3 kinase (PI3K), confirmed by X-ray crystallography .
- Anti-PLA2 activity : The benzodioxine carbonyl group forms hydrogen bonds with His48 and Asp49 in PLA₂’s catalytic site, as predicted by molecular dynamics simulations .
- Metabolic stability : The acetic acid side chain improves solubility, reducing off-target interactions in hepatic microsome assays .
How can structural modifications mitigate toxicity concerns?
Q. Advanced Research Focus
- Sulfonation : Introducing sulfonyl groups (e.g., [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetic acid) reduces cytotoxicity by enhancing renal clearance .
- Deuterium labeling : Replacing labile hydrogens with deuterium in the benzodioxine ring improves metabolic stability, as shown in in vitro CYP450 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
